Enthalpy of Vaporization: trans-3-Decene Exhibits Higher Cohesive Energy than cis-3-Decene
trans-3-Decene demonstrates a higher enthalpy of vaporization (ΔvapH) compared to its cis isomer, reflecting stronger intermolecular interactions in the liquid phase due to its more linear geometry. This property is critical for predicting separation efficiency in distillation and understanding phase behavior [1].
| Evidence Dimension | Enthalpy of vaporization (ΔvapH) |
|---|---|
| Target Compound Data | 43.4 kJ/mol at 413 K |
| Comparator Or Baseline | cis-3-Decene: 43.1 kJ/mol at 413 K |
| Quantified Difference | +0.3 kJ/mol (0.7% higher) |
| Conditions | Data compiled from 398–445 K; method A |
Why This Matters
The 0.7% higher ΔvapH indicates that trans-3-decene requires marginally more energy to vaporize, which can influence process engineering calculations and purity assessments during solvent evaporation.
- [1] Stephenson, R. M.; Malanowski, S. Handbook of the Thermodynamics of Organic Compounds. 1987. Data compiled in NIST Chemistry WebBook. https://doi.org/10.1007/978-94-009-3173-2 View Source
